molecular formula C11H10FN3O2S B12344745 N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B12344745
M. Wt: 267.28 g/mol
InChI Key: CIWOOIUIUYNYTE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thiazolidinone ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 4-fluoroaniline with a thiazolidinone precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit antimicrobial, antifungal, or antiviral activities.

    Medicine: It could be explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thiazolidinone ring may interact with enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
  • N-(4-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
  • N-(4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Uniqueness

The presence of a fluorophenyl group in N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for further research and development.

Biological Activity

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound that belongs to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with various amines. The structural formula can be represented as follows:

C12H12FN3O2S\text{C}_{12}\text{H}_{12}\text{FN}_3\text{O}_2\text{S}

This compound features a thiazolidinone core, which is essential for its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties by improving lipophilicity and bioavailability.

Antimicrobial Properties

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activities. For instance, this compound has shown promising results against various bacterial strains. In vitro tests indicated that this compound possesses minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Thiazolidinone derivatives have also been investigated for their anti-inflammatory properties. Certain compounds in this class act as selective inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have reported that derivatives with a similar structure exhibit IC50 values ranging from 0.3 to 7 nM for COX inhibition . While specific data for this compound is limited, its structural similarity suggests potential anti-inflammatory effects.

Anticancer Activity

The anticancer properties of thiazolidinones have been extensively studied. Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, some thiazolidinone derivatives exhibit IC50 values ranging from 8.5 µM to 14.9 µM against K562 leukemia cells, indicating significant potency . The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.

Data Summary Table

Biological Activity IC50/MIC Values Tested Pathogens/Cell Lines
Antimicrobial0.22 - 0.25 µg/mLStaphylococcus aureus, E. coli
COX Inhibition0.3 - 7 nMCOX enzymes
Anticancer8.5 - 14.9 µMK562 leukemia cells

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinone derivatives, including this compound, revealing substantial efficacy against Gram-positive bacteria .
  • Anti-inflammatory Mechanism : Research has shown that similar compounds can selectively inhibit COX enzymes, leading to a reduction in inflammatory markers in animal models .
  • Cytotoxicity in Cancer Models : A comparative study highlighted the anticancer effects of thiazolidinones on several cancer cell lines, demonstrating their potential as novel chemotherapeutic agents .

Properties

Molecular Formula

C11H10FN3O2S

Molecular Weight

267.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C11H10FN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17)

InChI Key

CIWOOIUIUYNYTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=N)S2)F

Origin of Product

United States

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